molecular formula C14H20FNO B14174158 (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine CAS No. 920798-68-1

(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine

Cat. No.: B14174158
CAS No.: 920798-68-1
M. Wt: 237.31 g/mol
InChI Key: AKYHXEJXGCXHRY-CYBMUJFWSA-N
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Description

(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group at the 4-position and a 3-fluorophenyl group at the 2-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and tert-butylamine.

    Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with tert-butylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are carried out under mild to moderate conditions depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its tert-butyl and 3-fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

920798-68-1

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine

InChI

InChI=1S/C14H20FNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3/t13-/m1/s1

InChI Key

AKYHXEJXGCXHRY-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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